

Ertugliflozin mechanism of action SGLT2 inhibition

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Compound Focus: Ertugliflozin

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Core Mechanism of Action and Pharmacokinetics

Ertugliflozin works by specifically and competitively inhibiting SGLT2, the primary transporter responsible for glucose reabsorption in the proximal tubule of the nephron [1] [2].

- **Primary Molecular Action:** Under normal physiological conditions, SGLT2 reabsorbs ~80-90% of filtered glucose [3]. **Ertugliflozin** binds to and inhibits this transporter, reducing renal glucose reabsorption and lowering the renal threshold for glucose [3] [2].
- **Physiological Outcome:** Inhibition increases urinary glucose excretion (UGE), directly lowering plasma glucose levels independently of insulin [1] [3]. Secondary benefits include caloric loss, osmotic diuresis, and natriuresis, contributing to weight loss, blood pressure reduction, and potential cardiovascular benefits [1] [2].

The table below summarizes key pharmacologic characteristics:

| Property | Description |
|----------------------------|--|
| Molecular Target | Sodium-glucose cotransporter 2 (SGLT2) [3] |
| Primary Mechanism | Competitive inhibition of SGLT2 in the renal proximal tubule [1] [2] |
| Key Pharmacodynamic Effect | Dose-dependent increase in Urinary Glucose Excretion (UGE) [3] |

| Property | Description |
|-----------------------------|---|
| Bioavailability | ~100% (reported range 70-90%) [3] |
| Time to Peak (Tmax) | 1 hour (fasted); 2 hours (fed) [3] |
| Half-life | 11 to 17 hours [3] |
| Primary Route of Metabolism | Glucuronidation via UGT1A9 and UGT2B7 (minor CYP-mediated metabolism) [1] [3] |
| Protein Binding | 93.6% [3] |

Model-Informed Drug Development (MIDD) in Ertugliflozin Development

MIDD played a critical role in **ertugliflozin**'s development, facilitating decision-making and supporting regulatory approval [4]. Key modeling approaches are summarized below:

| MIDD Approach | Application in Ertugliflozin Development |
|---------------|--|
|---------------|--|

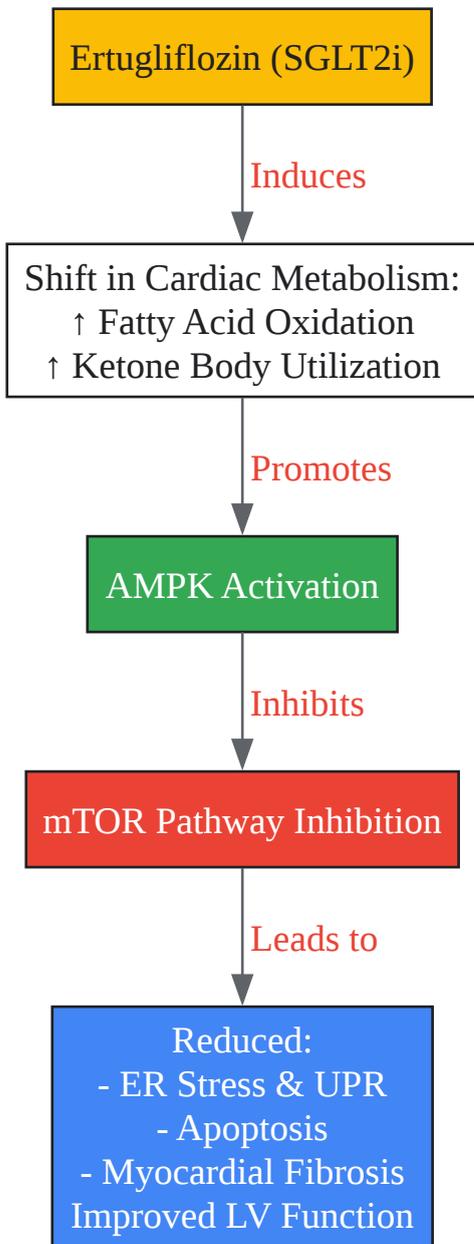
| **Quantitative Systems Pharmacology (QSP)** | - **Objective:** To predict dose-response and long-term efficacy (HbA1c, body weight) based on early UGE data [4].

- **Model Used:** A PhysiologyLab platform of T2DM pathophysiology [4].
- **Protocol:** The model integrated prior SGLT2 inhibitor data and was calibrated with **ertugliflozin**'s Phase I PK/PD data. It simulated outcomes in a virtual T2DM population to project 12-week HbA1c changes, informing Phase II and III dose selection [4]. | | **Dose-Response & Model-Based Meta-Analysis (MBMA)** | - **Objective:** To quantitatively characterize the relationship between **ertugliflozin** dose, UGE, and HbA1c reduction, and to benchmark efficacy against other SGLT2 inhibitors [4].
- **Protocol:** Mathematical modeling linked **ertugliflozin** exposure metrics to UGE24 and HbA1c response. MBMA integrated publicly available data from competitor drugs to contextualize **ertugliflozin**'s efficacy and support dose justification [4]. | | **Population PK (PopPK) Modeling** | - **Objective:** To characterize PK parameters and quantify inter-individual variability in the target patient population [4].

- **Protocol:** A PopPK model was developed using rich PK data from Phase I studies and sparse sampling from later-phase trials in T2DM patients. The model evaluated impact of covariates like renal function and UGT1A9 genotype [4]. | | **Physiologically-Based PK (PBPK) Modeling** | - **Objective:** To assess the risk of drug-drug interactions (DDIs), particularly via UGT enzyme inhibition [4].
- **Protocol:** A PBPK model simulated co-administration of **ertugliflozin** with drugs metabolized by UGTs (e.g., valproic acid). The simulations predicted no clinically significant interactions, which was confirmed in clinical DDI studies [4]. |

Impact on Cardiac Signaling Pathways

Preclinical studies indicate that **ertugliflozin** provides cardioprotective effects by modulating cardiac substrate metabolism and reducing stress pathways, independent of SGLT2 presence in cardiomyocytes [5].



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Ertugliflozin's cardioprotective signaling cascade.

The diagram above shows the cascade of cardiac effects. The key experimental evidence comes from a murine pressure-overload model (induced by transverse aortic constriction) [5].

- **Experimental Protocol:** 20-week-old C57BL/6J mice were subjected to surgery or sham operation. The **ertugliflozin**-treated group received the drug mixed in their chow (225 mg/kg) for 10 weeks, while controls received normal chow. Cardiac function was assessed, and heart tissue was analyzed for signaling proteins, metabolites, and evidence of fibrosis and apoptosis [5].

- **Metabolic Shift:** **Ertugliflozin** creates a "fasting-like" state, elevating ketone bodies and shifting the heart's energy substrate utilization [5].
- **Key Signaling Pathway:** This metabolic shift activates AMPK, which inhibits the mTOR pathway. Reduced mTOR signaling alleviates endoplasmic reticulum stress and the unfolded protein response, leading to decreased apoptosis and fibrosis [5].

Clinical Efficacy and Safety Profile

Ertugliflozin demonstrates significant clinical effects, as shown in the VERTIS CV trial sub-study where it was added to metformin and sulfonylurea [6].

| Endpoint | Ertugliflozin 5 mg | Ertugliflozin 15 mg | Placebo |
|---------------------------|------------------------|------------------------|---------|
| HbA1c Reduction (LS Mean) | -0.66%* | -0.75%* | - |
| Fasting Plasma Glucose | Significant reduction* | Significant reduction* | - |
| Body Weight | Significant reduction* | Significant reduction* | - |
| Symptomatic Hypoglycemia | 11.0% | 12.4% | 7.7% |
| Any Adverse Event | 48.0% | 54.9% | 47.0% |

*Placebo-adjusted change shown for HbA1c; $p < 0.001$ vs. placebo for HbA1c, FPG, and body weight [6].

The safety profile is consistent with the SGLT2 inhibitor class, including risks of genital mycotic infections and, rarely, Fournier's gangrene. It carries a lower risk of hypoglycemia when not combined with insulin or secretagogues [1] [6].

Ertugliflozin represents a scientifically well-characterized SGLT2 inhibitor. Its development is a benchmark for MIDD application, and ongoing research continues to elucidate its pleiotropic benefits, particularly in cardiometabolic health.

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